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Compound of Interest

Compound Name: PZ-1190

Cat. No.: B10799408 Get Quote

Disclaimer: PZ-1190 is a hypothetical compound. All data presented herein is illustrative and

generated for demonstration purposes, based on typical pharmacokinetic profiles of modern

atypical antipsychotics.

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) profile of

PZ-1190, a novel investigational antipsychotic agent. PZ-1190 is a potent antagonist at

dopamine D2 and serotonin 5-HT2A receptors, with additional moderate affinity for α1-

adrenergic and histamine H1 receptors. This profile suggests potential efficacy against both

positive and negative symptoms of schizophrenia with a favorable safety profile.

Pharmacokinetic Profile Summary
PZ-1190 exhibits linear and dose-proportional pharmacokinetics within the proposed

therapeutic dose range. Following oral administration, it is well-absorbed and extensively

metabolized, primarily through hepatic pathways. The data summarized below is derived from

preclinical studies in Sprague-Dawley rats and Beagle dogs, as well as Phase I clinical trials in

healthy human volunteers.

Preclinical evaluation in rats and dogs demonstrated good oral bioavailability and a moderate-

to-high volume of distribution.

Table 1: Single-Dose Pharmacokinetic Parameters of PZ-1190 in Preclinical Species
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Parameter
Sprague-Dawley Rat (10
mg/kg, PO)

Beagle Dog (5 mg/kg, PO)

Tmax (h) 1.5 ± 0.5 2.2 ± 0.8

Cmax (ng/mL) 850 ± 150 1240 ± 210

AUC0-inf (ng·h/mL) 6800 ± 1100 14500 ± 2300

t1/2 (h) 6.8 ± 1.2 9.5 ± 1.8

Bioavailability (%) ~45% ~65%

Vd/F (L/kg) 12.5 8.9

CL/F (L/h/kg) 1.47 0.34

Data are presented as mean ± standard deviation.

Phase I studies in healthy volunteers have characterized the single ascending dose (SAD) and

multiple ascending dose (MAD) pharmacokinetics of PZ-1190.

Table 2: Single Ascending Dose (SAD) Pharmacokinetic Parameters of PZ-1190 in Healthy

Humans

Dose Group Tmax (h) Cmax (ng/mL)
AUC0-inf
(ng·h/mL)

t1/2 (h)

10 mg 4.1 ± 1.1 45 ± 9 980 ± 180 28 ± 5

30 mg 4.5 ± 0.9 140 ± 25 3100 ± 550 31 ± 6

100 mg 4.2 ± 1.3 485 ± 80 10500 ± 1900 30 ± 4

Data are presented as mean ± standard deviation.

Table 3: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters of PZ-1190 in Healthy

Humans (at Steady-State, Day 14)
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Dose Group
(Once Daily)

Tmax,ss (h)
Cmax,ss
(ng/mL)

Cmin,ss
(ng/mL)

AUC0-24,ss
(ng·h/mL)

20 mg 4.0 ± 1.5 210 ± 40 95 ± 20 3600 ± 650

50 mg 4.3 ± 1.2 550 ± 95 240 ± 50 9100 ± 1500

Data are presented as mean ± standard deviation. ss = steady-state.

Table 4: In Vitro ADME Properties of PZ-1190

Parameter Value

Plasma Protein Binding
97.5% (primarily to albumin and α1-acid

glycoprotein)

Blood-to-Plasma Ratio 0.95

Primary Metabolizing Enzymes CYP3A4, CYP2D6

CYP Inhibition (IC50)
>10 µM for major isoforms (1A2, 2C9, 2C19,

2D6, 3A4)

P-gp Substrate Yes

BCRP Substrate No

Signaling and Metabolic Pathways
PZ-1190's therapeutic effect is believed to stem from its potent antagonism of D2 and 5-HT2A

receptors in mesolimbic and mesocortical pathways.
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Caption: Proposed antagonism of D2 and 5-HT2A receptors by PZ-1190.

PZ-1190 is metabolized into two primary inactive metabolites, M1 (N-desmethyl) and M2

(hydroxyl), via cytochrome P450 enzymes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b10799408?utm_src=pdf-body-img
https://www.benchchem.com/product/b10799408?utm_src=pdf-body
https://www.benchchem.com/product/b10799408?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10799408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PZ-1190 (Parent Drug)

M1 (N-desmethyl PZ-1190)
Inactive

CYP3A4

M2 (Hydroxylated PZ-1190)
Inactive

CYP2D6

Glucuronidation &
Excretion

Click to download full resolution via product page

Caption: Primary metabolic pathways of PZ-1190 via CYP3A4 and CYP2D6.

Key Experimental Protocols
Detailed methodologies for pivotal pharmacokinetic experiments are provided below.

Objective: To determine the pharmacokinetic profile of PZ-1190 following a single oral dose

in rats.

Animals: Male Sprague-Dawley rats (n=5 per time point), weighing 220-250g.

Dosing: PZ-1190 was formulated as a suspension in 0.5% methylcellulose and administered

via oral gavage at a dose of 10 mg/kg.
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Sample Collection: Blood samples (~0.3 mL) were collected from the tail vein into K2EDTA-

coated tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

Sample Processing: Plasma was separated by centrifugation at 4000 rpm for 10 minutes at

4°C and stored at -80°C until analysis.

Bioanalysis: Plasma concentrations of PZ-1190 were determined using a validated LC-

MS/MS method. A protein precipitation extraction with acetonitrile containing an internal

standard was performed.

Data Analysis: PK parameters (Cmax, Tmax, AUC, t1/2, etc.) were calculated using non-

compartmental analysis with Phoenix WinNonlin software.

Objective: To determine the extent of PZ-1190 binding to plasma proteins from human and

preclinical species.

Method: Equilibrium dialysis.

Procedure:

A solution of PZ-1190 (final concentration 2 µM) was prepared in pooled plasma (human,

rat, dog).

150 µL of the plasma sample was loaded into one side of the dialysis membrane (MWCO

10 kDa) of a RED Device plate.

350 µL of phosphate-buffered saline (PBS, pH 7.4) was loaded into the opposing chamber.

The plate was sealed and incubated at 37°C for 4 hours with shaking.

After incubation, aliquots were taken from both the plasma and buffer chambers.

The concentration of PZ-1190 in all samples was quantified by LC-MS/MS.

Calculation: The fraction unbound (fu) was calculated as: fu = Cbuffer / Cplasma, where C is

the concentration at equilibrium. The percentage bound was calculated as (1 - fu) * 100.
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The following diagram outlines the typical workflow for a preclinical in vivo pharmacokinetic

study.
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Caption: Standard workflow for a preclinical oral pharmacokinetic study.

To cite this document: BenchChem. [Pharmacokinetics of Novel Antipsychotic PZ-1190: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10799408#pharmacokinetics-of-novel-antipsychotic-
pz-1190]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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